molecular formula C23H24N4O3S2 B2989198 N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 396722-97-7

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2989198
CAS RN: 396722-97-7
M. Wt: 468.59
InChI Key: HHHYCGZYHFNXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C23H24N4O3S2 and its molecular weight is 468.59. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Studies

  • The study on the Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives explores the reaction of various compounds to afford isoquinoline derivatives, pyrido[2,3-d]pyrimidine derivatives, and other pyridine carbonitriles, indicating the versatility of pyridine-based compounds in synthesizing diverse heterocyclic structures, which could have implications for developing novel compounds with potential biological activities (Al-Issa, 2012).

Potential Biological Activities

  • Synthesis and Characterization of Celecoxib Derivatives reveals the synthesis of novel sulfonamide derivatives and their evaluation for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research underscores the potential of modifying molecular structures to enhance biological activities and therapeutic potential (Küçükgüzel et al., 2013).

Chemical Reactivity and Applications

  • A study on the Chemical oxidation of an anticonvulsant explores the oxidation reactions of a specific anticonvulsant compound, leading to various derivatives. This illustrates the chemical reactivity of certain moieties within complex molecules and their potential transformations into pharmacologically active compounds (Adolphe-Pierre et al., 1998).

Antimicrobial Properties

  • Research on the Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives demonstrates the synthesis of compounds with significant activity against gram-positive bacteria, highlighting the potential for discovering new antimicrobial agents through the synthesis and modification of heterocyclic compounds (Georgiadis et al., 1992).

Antiviral and Anticancer Applications

  • The Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives explores the creation of compounds with anticancer and anti-5-lipoxygenase activities, showcasing the importance of structural modification in enhancing the therapeutic potential of chemical compounds (Rahmouni et al., 2016).

properties

IUPAC Name

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S2/c1-16-4-8-18(9-5-16)27-22(20-14-31-15-21(20)25-27)24-23(28)17-6-10-19(11-7-17)32(29,30)26-12-2-3-13-26/h4-11H,2-3,12-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHYCGZYHFNXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.